Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: BBr3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
- 4-Phenylimidazole
Comparison
Compared to similar compounds, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group and the thioether linkage. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or specific binding interactions.
Properties
CAS No. |
83408-88-2 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
UCCAGDLBQHYKMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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